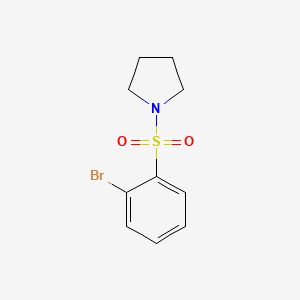

1-((2-Bromophenyl)sulfonyl)pyrrolidine

Übersicht

Beschreibung

1-((2-Bromophenyl)sulfonyl)pyrrolidine is an organic compound with the molecular formula C10H12BrNO2S. It is a solid substance that is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique chemical structure, which includes a bromophenyl group attached to a sulfonyl-pyrrolidine moiety .

Vorbereitungsmethoden

The synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine typically involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom on the aryl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

-

NAS proceeds efficiently with electron-rich nucleophiles (e.g., amines, thiols) under mild conditions .

-

Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to stabilization of transition states .

Oxidation and Reduction

The sulfonyl group and pyrrolidine ring participate in redox transformations.

Oxidation:

-

Sulfonyl Stability : The sulfonyl group resists common oxidants (e.g., H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>) but facilitates α-C–H oxidation of the pyrrolidine ring under strong acidic conditions .

-

Pyrrolidine Ring : Oxidation with RuO<sub>4</sub> generates γ-lactam derivatives via C–N bond cleavage .

Reduction:

| Reagent | Product | Application |

|---|---|---|

| LiAlH<sub>4</sub> | Pyrrolidine sulfinic acid | Intermediate for drug synthesis |

| H<sub>2</sub>/Pd-C | Desulfonylated pyrrolidine | Deprotection in peptide chemistry |

Transition Metal-Catalyzed Cross-Coupling

The bromophenyl group enables Suzuki, Heck, and Ullmann couplings.

Mechanistic Insight :

-

Suzuki coupling proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

-

Electron-withdrawing sulfonyl groups enhance electrophilicity at the brominated position, accelerating coupling rates .

Cyclization and Ring-Opening Reactions

The pyrrolidine ring participates in intramolecular cyclizations:

-

Smiles Rearrangement : Heating in aqueous micellar systems triggers aryl migration from sulfur to oxygen, forming isoindolinone derivatives .

-

Schmidt Reaction : Treatment with Tf<sub>2</sub>O converts ω-azido carboxylic acids into bicyclic amines via pyrrolidine intermediates .

Biological Alkylation

The sulfonamide acts as a leaving group in alkylation reactions:

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methylpyrrolidine sulfonamide | 89% |

| Ethyl bromoacetate | DBU, THF | Ester-functionalized derivative | 74% |

Wissenschaftliche Forschungsanwendungen

1-((2-Bromophenyl)sulfonyl)pyrrolidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions with the target, while the sulfonyl-pyrrolidine moiety can interact with other parts of the target molecule. These interactions can lead to inhibition of the target’s activity, which is useful in the study of enzyme function and in drug discovery .

Vergleich Mit ähnlichen Verbindungen

1-((2-Bromophenyl)sulfonyl)pyrrolidine can be compared with other similar compounds, such as:

1-((2-Bromophenyl)sulfonyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its chemical reactivity and biological activity.

2-(2-Bromophenyl)pyrrolidine: This compound lacks the sulfonyl group, which can significantly alter its chemical properties and applications.

The uniqueness of this compound lies in its combination of the bromophenyl and sulfonyl-pyrrolidine moieties, which provide a distinct set of chemical and biological properties .

Biologische Aktivität

1-((2-Bromophenyl)sulfonyl)pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a bromophenyl group and a sulfonyl moiety. These structural elements are critical for its biological interactions:

- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological macromolecules.

- Bromophenyl Group : Influences the compound's lipophilicity and binding affinity to targets.

- Sulfonyl Group : Known for forming strong interactions with enzymes and receptors, potentially modulating their activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties by interfering with essential cellular processes.

Key Mechanisms Identified:

- Enzyme Inhibition : Molecular docking studies indicate that this compound can inhibit enzymes such as dihydropteroate synthase and DNA topoisomerase, which are crucial for bacterial survival and cancer cell proliferation .

- Binding Characteristics : The sulfonyl group enhances the compound's ability to bind to various biological targets, potentially leading to therapeutic effects against infections and tumors .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In particular, it has demonstrated activity against breast adenocarcinoma cell lines. The mechanism appears to involve apoptosis induction in cancer cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- A study evaluated the compound against multiple bacterial strains, demonstrating significant inhibition of growth, particularly in Gram-positive bacteria .

- Anticancer Evaluation :

- In vitro tests on breast cancer cell lines showed that the compound induced apoptosis effectively, leading to reduced cell viability .

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structural Differences | Potential Impact |

|---|---|---|

| 1-((2-Chlorophenyl)sulfonyl)pyrrolidine | Chlorine instead of Bromine | May affect reactivity |

| 1-((2-Methylphenyl)sulfonyl)pyrrolidine | Methyl group addition | Influences steric characteristics |

| 1-((2-Fluorophenyl)sulfonyl)pyrrolidine | Fluorine presence | Enhances stability |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLBBXUUEOJCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649727 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-58-8 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.